BenchChemオンラインストアへようこそ!

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Lipophilicity Drug-likeness CNS penetration risk

N-(4‑Ethylphenyl)-5,6,7,8‑tetrahydroquinazoline‑4‑carboxamide is a synthetic quinazoline derivative that combines a saturated tetrahydroquinazoline core with a 4‑ethylphenyl carboxamide substituent. Quinazoline scaffolds are privileged kinase‑inhibitor motifs, exemplified by the clinically approved EGFR inhibitors erlotinib and gefitinib.

Molecular Formula C17H19N3O
Molecular Weight 281.359
CAS No. 2415562-58-0
Cat. No. B2761167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
CAS2415562-58-0
Molecular FormulaC17H19N3O
Molecular Weight281.359
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3
InChIInChI=1S/C17H19N3O/c1-2-12-7-9-13(10-8-12)20-17(21)16-14-5-3-4-6-15(14)18-11-19-16/h7-11H,2-6H2,1H3,(H,20,21)
InChIKeyGGJHCHBLNKGUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide (CAS 2415562-58-0) for EGFR‑Targeted Drug Discovery


N-(4‑Ethylphenyl)-5,6,7,8‑tetrahydroquinazoline‑4‑carboxamide is a synthetic quinazoline derivative that combines a saturated tetrahydroquinazoline core with a 4‑ethylphenyl carboxamide substituent [1]. Quinazoline scaffolds are privileged kinase‑inhibitor motifs, exemplified by the clinically approved EGFR inhibitors erlotinib and gefitinib [2]. This compound is supplied as a research‑grade screening molecule for early‑stage kinase‑targeted programs.

Why N-(4‑Ethylphenyl)-5,6,7,8‑tetrahydroquinazoline‑4‑carboxamide Cannot Be Substituted by Close Analogs


Subtle modifications on the aniline ring of quinazoline‑4‑carboxamides produce pronounced shifts in EGFR inhibitory potency and selectivity; structure‑activity studies demonstrate that para‑substituent identity alone can alter IC50 values by >10‑fold in closely related series [1]. Consequently, generic replacement with N‑(4‑chlorophenyl)‑ or N‑(4‑bromophenyl)‑tetrahydroquinazoline‑4‑carboxamide—even though they share the same core—carries a high risk of unpredictable target engagement and should not be assumed equivalent for screening or SAR campaigns [2].

N-(4‑Ethylphenyl)-5,6,7,8‑tetrahydroquinazoline‑4‑carboxamide: Quantitative Differentiation Evidence


Comparative Lipophilicity (XLogP3) Positions the 4‑Ethylphenyl Analog Between Clinically Validated EGFR Inhibitors

The computed XLogP3 of 3.4 for N‑(4‑ethylphenyl)‑5,6,7,8‑tetrahydroquinazoline‑4‑carboxamide [1] places it between erlotinib (XLogP3 3.2) and gefitinib (XLogP3 3.6) [2]. This moderate lipophilicity predicts balanced passive permeability while avoiding the elevated CNS exposure risk associated with more lipophilic analogs such as the N‑(4‑bromophenyl) derivative (predicted XLogP3 ~4.0).

Lipophilicity Drug-likeness CNS penetration risk

Topological Polar Surface Area (TPSA) Below 60 Ų Predicts Favorable Oral Absorption Relative to Bulkier Analogs

The TPSA of 54.9 Ų [1] falls well below the 140 Ų threshold for oral absorption and is comparable to erlotinib (74.7 Ų) and gefitinib (68.4 Ų) [2]. In contrast, the N‑(quinolin‑6‑yl)‑tetrahydroquinazoline‑4‑carboxamide analog (predicted TPSA >70 Ų) introduces additional heteroatoms that increase polarity and may reduce passive intestinal uptake.

Polar surface area Oral bioavailability Drug-likeness

Tetrahydroquinazoline‑4‑carboxamide Scaffold Demonstrates Low‑Nanomolar EGFR Inhibition in Published Analog Series

Although direct IC50 data for this specific compound are not publicly available, a morpholino‑substituted tetrahydroquinazoline‑4‑carboxamide analog achieved an EGFR IC50 of 6.12 nM, comparable to erlotinib (IC50 ≈ 2 nM) and gefitinib (IC50 ≈ 1 nM) [1]. The 4‑ethylphenyl group is expected to occupy the hydrophobic back pocket of EGFR in a manner analogous to the 4‑anilinoquinazoline pharmacophore of erlotinib [2].

EGFR kinase inhibition Enzymatic assay Quinazoline pharmacophore

N‑(4‑Ethylphenyl)‑5,6,7,8‑tetrahydroquinazoline‑4‑carboxamide: Application Scenarios Guided by Evidence


Early‑Stage Kinase Inhibitor Screening Library Enrichment

The compound’s favorable lipophilicity (XLogP3 3.4) and low TPSA (54.9 Ų) [1] make it a suitable entry for diversity‑oriented kinase libraries, where it can serve as a balanced physicochemical reference point for hit triaging against more polar or lipophilic tetrahydroquinazoline analogs.

EGFR Pharmacophore Modeling and Docking Validation

Given the scaffold’s established low‑nanomolar EGFR activity [1], this compound can be employed as a probe to validate docking poses in the EGFR ATP‑binding pocket, particularly for assessing the contribution of the para‑ethyl substituent to hydrophobic pocket occupancy.

Structure‑Activity Relationship Expansion at the Aniline Position

The 4‑ethylphenyl substituent provides a lipophilic baseline (XLogP3 3.4) [1] that can be systematically varied to generate SAR trends; comparing this compound with para‑halogen, methoxy, or heterocyclic analogs allows quantification of substituent effects on permeability and potency.

Quote Request

Request a Quote for N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.